5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Description
5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic carboxylic acid featuring a fused [3.2.1] octane core. Key structural attributes include:
- A 3-azabicyclo[3.2.1]octane scaffold, which provides rigidity and stereochemical complexity.
- Fluorine substitution at position 5, which enhances metabolic stability and influences electronic properties.
- A carboxylic acid group at position 1, enabling hydrogen bonding and salt formation.
Properties
IUPAC Name |
5-fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3/c9-7-1-2-8(3-7,6(12)13)5(11)10-4-7/h1-4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOITXUWCULPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CNC2=O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxo-3-azabicyclo[321]octane-1-carboxylic acid typically involves the construction of the azabicyclo[32One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral catalysts and reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
The bicyclo[3.2.1] system distinguishes the target compound from analogs with alternative ring systems:
Key Observations :
Substituent and Functional Group Analysis
Substituents profoundly influence reactivity, solubility, and bioactivity:
Key Observations :
- Fluorine in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., ’s 8,9-difluoro derivatives) .
- Carboxylic acid groups (common in β-lactams) facilitate salt formation and aqueous solubility, as seen in compounds meeting pharmacopeial crystallinity and pH standards .
- Complex substituents like thiazolyl () or tetrazolyl () groups enhance target specificity in antibiotics .
Pharmacopeial Testing and Quality Control
Biological Activity
Overview
5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure and the presence of a fluorine atom, which enhances its stability and reactivity. This compound has garnered attention in various fields, particularly in medicinal chemistry for its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C₈H₁₀FNO₃
- Molecular Weight : 187.17 g/mol
- CAS Number : 2460748-94-9
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom plays a critical role in modulating these interactions, potentially enhancing binding affinity and selectivity towards biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane exhibit significant anticancer activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. For instance, compounds derived from the parent structure showed varying degrees of cytotoxicity, with some derivatives reducing cell viability significantly compared to standard chemotherapeutics like cisplatin.
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| Parent | A549 | 78–86 | Weak activity |
| Compound 6 | A549 | 64 | Enhanced activity with chlorophenyl substitution |
| Compound 8 | A549 | 50 | Most potent activity observed |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus. The presence of the fluorine atom appears to enhance the compound's efficacy against these pathogens, making it a promising candidate for further development.
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Compound Tested | Activity |
|---|---|---|
| Staphylococcus aureus | Compound 21 | Effective |
| Klebsiella pneumoniae | Parent Compound | Moderate |
| Pseudomonas aeruginosa | Compound 6 | Low |
Case Studies and Research Findings
A study published in August 2022 characterized several derivatives of the parent compound, focusing on their anticancer and antimicrobial properties. The findings indicated that modifications to the azabicyclo structure significantly influenced both cytotoxicity and antimicrobial activity. Notably, compounds with specific substituents exhibited enhanced potency against resistant strains while maintaining lower toxicity levels towards non-cancerous cells.
Key Findings:
- Structure-Activity Relationship (SAR) : The introduction of different functional groups led to varied biological activities, highlighting the importance of molecular design in drug development.
- Selectivity : Some derivatives displayed selective toxicity towards cancer cells while sparing healthy cells, an essential characteristic for therapeutic agents.
- Resistance Mechanisms : Further investigations into the mechanisms of resistance in bacteria revealed that certain structural features could overcome typical resistance pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
